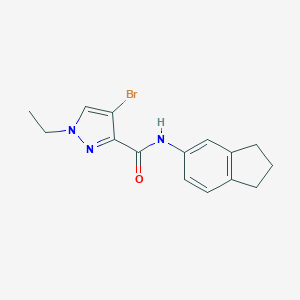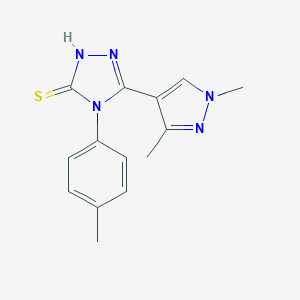![molecular formula C23H23Cl2N3O3S B280072 N~1~-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE](/img/structure/B280072.png)
N~1~-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes may include:
Formation of the imidazolidinone ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the thioxo group: This can be achieved through thiolation reactions using reagents like Lawesson’s reagent.
Attachment of the acetamide group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N1-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.
Modulation of Cellular Pathways: It may influence cellular signaling pathways, affecting processes like cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE: shares structural similarities with other imidazolidinone derivatives, such as:
Uniqueness
The uniqueness of N1-(2,6-DICHLOROPHENYL)-2-[1-(4-METHYLPHENYL)-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H23Cl2N3O3S |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[1-(4-methylphenyl)-5-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C23H23Cl2N3O3S/c1-14-7-9-15(10-8-14)28-22(30)19(27(23(28)32)13-16-4-3-11-31-16)12-20(29)26-21-17(24)5-2-6-18(21)25/h2,5-10,16,19H,3-4,11-13H2,1H3,(H,26,29) |
InChI Key |
WTMZUJGLDFOMPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3CCCO3)CC(=O)NC4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3CCCO3)CC(=O)NC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B280002.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)

![2-AMINO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B280009.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
![Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)

![4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
![ethyl 5-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280016.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
![2-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B280021.png)
![ETHYL 5-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B280025.png)

